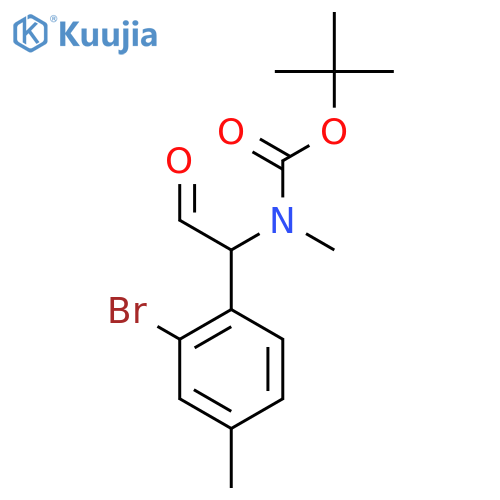

Cas no 2229222-68-6 (tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate)

tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate

- EN300-1870978

- 2229222-68-6

- tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate

-

- インチ: 1S/C15H20BrNO3/c1-10-6-7-11(12(16)8-10)13(9-18)17(5)14(19)20-15(2,3)4/h6-9,13H,1-5H3

- InChIKey: YJXOERHIZIAXHY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1C(C=O)N(C)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 341.06266g/mol

- どういたいしつりょう: 341.06266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 46.6Ų

tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1870978-0.5g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1870978-5.0g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1870978-1.0g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1870978-0.25g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1870978-0.05g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1870978-10.0g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1870978-0.1g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1870978-2.5g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1870978-1g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 1g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1870978-5g |

tert-butyl N-[1-(2-bromo-4-methylphenyl)-2-oxoethyl]-N-methylcarbamate |

2229222-68-6 | 5g |

$3687.0 | 2023-09-18 |

tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate 関連文献

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

2. Back matter

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamateに関する追加情報

Comprehensive Guide to tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229222-68-6)

tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229222-68-6) is an important organic intermediate widely used in pharmaceutical synthesis and chemical research. This compound belongs to the class of carbamate derivatives, featuring a unique molecular structure with a tert-butyl group, a bromo-substituted aromatic ring, and a methylcarbamate moiety. Its molecular formula is C15H20BrNO3, and it typically appears as a white to off-white crystalline powder.

The compound's structural features make it valuable for drug discovery and medicinal chemistry applications. Researchers frequently utilize tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate as a building block in the synthesis of more complex molecules. The presence of both bromo and methyl substituents on the aromatic ring offers multiple sites for further chemical modifications, making it particularly useful in structure-activity relationship (SAR) studies.

In recent years, the demand for specialized chemical intermediates like tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate has grown significantly, driven by advancements in pharmaceutical research and the development of new therapeutic agents. The compound's CAS number 2229222-68-6 serves as a unique identifier in chemical databases and regulatory documentation, ensuring precise identification in research and commercial applications.

The synthesis of tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate typically involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization of the aromatic ring. Chemists often employ modern catalytic methods and green chemistry principles to optimize the production process, reflecting the growing emphasis on sustainable chemistry in the pharmaceutical industry.

From a physicochemical perspective, tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate demonstrates moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran, while being less soluble in water. These properties influence its handling, storage, and application in various chemical processes. Proper storage conditions typically involve protection from moisture and maintenance at controlled temperatures to ensure long-term stability.

The bromo substituent in tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate provides an excellent handle for further cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki, Heck, or Buchwald-Hartwig couplings. This reactivity makes the compound particularly valuable in drug discovery programs where rapid diversification of molecular scaffolds is required. Researchers frequently search for information about cross-coupling applications of bromoarenes and carbamate protecting groups in organic synthesis.

In the context of current pharmaceutical trends, intermediates like tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate play crucial roles in the development of targeted therapies and small molecule drugs. The compound's structural features align well with modern drug design principles that emphasize molecular specificity and controlled metabolic stability. These characteristics make it relevant to ongoing research in areas such as kinase inhibitors and GPCR modulators.

Quality control of tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate typically involves advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements necessary for pharmaceutical applications. Researchers and procurement specialists often search for information about analytical methods for carbamate compounds and specification standards for pharmaceutical intermediates.

The global market for specialized chemical intermediates continues to evolve, with increasing demand from both established pharmaceutical companies and emerging biotech startups. tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate represents one of many important building blocks in this sector. Market analysts observe growing interest in custom synthesis and contract manufacturing of such intermediates, particularly in regions with strong pharmaceutical innovation ecosystems.

From a regulatory perspective, proper documentation and safety data sheets are essential when working with tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate. While not classified as hazardous under standard regulations, appropriate laboratory safety practices should always be followed when handling chemical substances. This includes the use of personal protective equipment and proper ventilation, topics frequently searched by laboratory professionals and students.

In conclusion, tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate (CAS No. 2229222-68-6) stands as a valuable chemical intermediate with significant applications in pharmaceutical research and drug development. Its unique structural features and synthetic versatility make it an important tool for medicinal chemists working on next-generation therapeutics. As the pharmaceutical industry continues to advance, compounds like this will remain essential components in the drug discovery toolkit, supporting innovation in human health and medicine.

2229222-68-6 (tert-butyl N-1-(2-bromo-4-methylphenyl)-2-oxoethyl-N-methylcarbamate) 関連製品

- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)

- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)

- 51039-92-0(N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)

- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 2060037-96-7((2-chloro-3-methylcyclopropyl)methanamine)

- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)

- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)

- 1702664-10-5(methyl 4-amino-1-(2-carbamoylethyl)-1H-pyrazole-3-carboxylate)

- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

- 2680832-77-1(2-cyclohexyl({(9H-fluoren-9-yl)methoxycarbonyl})aminobenzoic acid)